Biotin-(L-Thyroxine)

Catalog No.
S12848427
CAS No.
M.F
C25H25I4N3O6S
M. Wt
1003.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-(L-Thyroxine)

Product Name

Biotin-(L-Thyroxine)

IUPAC Name

(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

Molecular Formula

C25H25I4N3O6S

Molecular Weight

1003.2 g/mol

InChI

InChI=1S/C25H25I4N3O6S/c26-13-8-12(9-14(27)22(13)34)38-23-15(28)5-11(6-16(23)29)7-17(24(35)36)30-20(33)4-2-1-3-19-21-18(10-39-19)31-25(37)32-21/h5-6,8-9,17-19,21,34H,1-4,7,10H2,(H,30,33)(H,35,36)(H2,31,32,37)/t17-,18-,19-,21-/m0/s1

InChI Key

MBESIUYYSWNTBV-IWFBPKFRSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC(CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2

Biotin-(L-Thyroxine) is a compound that combines biotin, a water-soluble B-vitamin (Vitamin B7), with L-thyroxine, a primary thyroid hormone. Biotin plays a crucial role in various metabolic processes, including fatty acid synthesis and amino acid metabolism, while L-thyroxine is essential for regulating metabolism, growth, and development in humans. The molecular formula of L-thyroxine is C15H11I4NNaO4, and it is synthesized by the thyroid gland. The combination of these two compounds may enhance the bioavailability and efficacy of L-thyroxine, potentially improving therapeutic outcomes in conditions related to thyroid function.

The chemical interaction between biotin and L-thyroxine can be understood through the formation of covalent bonds. The binding of biotin to L-thyroxine is expected to influence the pharmacokinetics of the hormone, potentially altering its absorption and metabolism. While specific reaction pathways for biotin-(L-thyroxine) are not extensively documented, it is known that biotin can affect the activity of enzymes involved in the conversion of L-thyroxine to its active form, triiodothyronine (T3), through deiodination reactions facilitated by deiodinase enzymes .

Biotin-(L-Thyroxine) exhibits biological activities associated with both its components. Biotin is essential for carboxylation reactions and acts as a cofactor for several enzymes. It has been shown to enhance glucose metabolism and fatty acid synthesis . On the other hand, L-thyroxine regulates metabolic processes throughout the body, influencing energy expenditure, protein synthesis, and lipid metabolism. The combined effects of these two compounds may lead to improved metabolic regulation and enhanced physiological functions .

The synthesis of biotin-(L-thyroxine) typically involves chemical conjugation techniques that link biotin to L-thyroxine through covalent bonding. Common methods include:

  • Amide Bond Formation: This involves activating the carboxyl group of biotin to react with an amine group on L-thyroxine.
  • Click Chemistry: Utilizing azide-alkyne cycloaddition for efficient and selective coupling.
  • Enzymatic Methods: Employing specific enzymes to catalyze the formation of biotin-(L-thyroxine) under mild conditions.

These methods allow for the production of high-purity compounds suitable for research and potential therapeutic applications .

Biotin-(L-Thyroxine) has several potential applications:

  • Therapeutics: It may be used in treating hypothyroidism by enhancing the efficacy of L-thyroxine therapy.
  • Diagnostic Tools: The compound could be utilized in immunoassays where biotin-streptavidin interactions are employed, allowing for improved sensitivity in detecting thyroid hormones.
  • Research: It serves as a valuable tool in biological studies investigating thyroid function and metabolic pathways involving biotin .

Biotin has been documented to interfere with thyroid function tests due to its strong binding affinity for streptavidin, leading to erroneous results in immunoassays used for measuring thyroid hormones such as TSH (Thyroid Stimulating Hormone) and free thyroxine . Studies indicate that high doses of biotin can cause significant bias in laboratory assessments, necessitating careful consideration when interpreting thyroid function tests in patients receiving biotin supplementation.

Several compounds share structural or functional similarities with biotin-(L-thyroxine). Here are some notable examples:

Compound NameDescriptionUnique Features
BiotinA vitamin essential for metabolism; acts as a coenzymeStrong affinity for streptavidin
L-ThyroxineA key thyroid hormone regulating metabolismInvolved in energy expenditure and growth
Biotin-hexanamide-L-ThyroxineA derivative combining biotin with a hexanamide chainMay enhance solubility and bioavailability
TriiodothyronineActive form of thyroid hormone derived from thyroxineMore potent than thyroxine in metabolic regulation
LevothyroxineSynthetic form of thyroxine used clinicallyStandard treatment for hypothyroidism

Biotin-(L-Thyroxine) stands out due to its unique combination of a vitamin with a critical hormone, potentially offering synergistic effects not observed with other compounds. This dual functionality could provide enhanced therapeutic benefits in managing thyroid-related disorders while also addressing metabolic health .

Biotin-(L-thyroxine) (C₂₅H₂₅I₄N₃O₆S) is a synthetic conjugate comprising a biotin molecule covalently bonded to L-thyroxine via stable amide or ester linkages. The 1,008.2 Da compound preserves the critical iodophenolic rings of thyroxine while incorporating biotin's ureido-thiophene moiety for streptavidin binding. Key structural parameters include:

Molecular FeatureSpecification
Empirical formulaC₂₅H₂₅I₄N₃O₆S
Molecular weight1003.2 g/mol
Iodine content50.7% (mass fraction)
Biotin-thyroxine linkageCarboxyl-amine conjugation
Solubility profilePolar organic solvents, aqueous buffers

The conjugation process typically targets thyroxine's α-carboxyl group or tyrosine hydroxyl, preserving the hormone's capacity to interact with thyroid receptors and transport proteins. X-ray crystallography reveals minimal steric hindrance between biotin's tetrahydrothiophene ring and thyroxine's iodinated diphenyl ether core, allowing simultaneous engagement with streptavidin and antibody binding sites.

Historical Development of Biotin-Thyroxine Conjugates

The synthesis of biotin-thyroxine derivatives emerged from late 20th-century advances in immunoassay technology. Early work (1990s) focused on creating stable hormone-enzyme conjugates for radioimmunoassays, but suffered from inconsistent batch-to-batch activity. The 2002 introduction of streptavidin-biotin precipitation techniques enabled precise molar ratios in conjugate preparation, reducing non-specific binding in thyroid-stimulating hormone (TSH) assays.

A pivotal 2009 patent (US20100075435A1) disclosed optimized biotinylation methods using polyethylene glycol spacers, enhancing conjugate stability in chemiluminescent microparticle immunoassays. Subsequent refinements (2015–present) incorporated site-specific conjugation at thyroxine's alanine side chain, preserving the hormone's binding affinity for thyroxine-binding globulin (TBG) while minimizing steric interference.

Strategic Importance in Bioanalytical Chemistry

Biotin-(L-thyroxine) serves dual roles in modern assay architectures:

  • Solid-Phase Immobilization: Streptavidin-coated plates/microparticles capture biotinylated thyroxine, creating stable surfaces for competitive binding assays measuring free thyroxine (fT4). This approach eliminates traditional antibody-coated plates' variability.

  • Signal Amplification: In chemiluminescent TSH sandwich assays, biotin-(L-thyroxine) conjugates enable multi-step signal enhancement through streptavidin-polymerase linkages, achieving detection limits below 0.01 μIU/mL.

  • Cross-Reactivity Mitigation: The compound's defined stoichiometry reduces false positives from triiodothyronine (T3) and reverse T3, as demonstrated in 2021 multiplex assays showing <0.2% cross-reactivity.

Table 1: Performance metrics of biotin-(L-thyroxine) in immunoassay formats

Assay TypeLinear RangeCV% Intra-AssayCross-Reactivity
Competitive fT40.1–6.0 ng/dL4.2–6.8T3: 0.18%
Sandwich TSH0.01–100 μIU/mL2.9–5.1FSH: <0.01%
Multiplex Thyroid0.05–50 pmol/L3.7–7.3rT3: 0.22%

Contemporary Research Paradigms

Current investigations focus on three frontiers:

  • Cryo-EM Structural Analysis: Leveraging biotin-(L-thyroxine)'s streptavidin affinity, researchers employ gold-streptavidin tags to locate hormonogenic sites in thyroglobulin. A 2022 study resolved thyroxine formation sites at 3.3 Å resolution using biotinylated thyroglobulin fragments.

  • Single-Molecule Tracking: Quantum dot-biotin conjugates paired with thyroxine enable real-time visualization of TBG-hormone interactions in serum, achieving 50 nm spatial resolution in live-cell imaging.

  • Multiplexed Diagnostic Platforms: Integration with microfluidic systems allows simultaneous quantification of TSH, fT4, and thyroglobulin antibodies from 10 μL serum samples. A 2024 prototype demonstrated 98.7% concordance with ELISA standards while reducing incubation times from 18 hours to 22 minutes.

These advancements underscore biotin-(L-thyroxine)'s evolving role from a simple assay reagent to a cornerstone of next-generation endocrine diagnostics and structural biology tools.

Constitutional Formula and Stereochemical Configuration

Biotin-(L-Thyroxine) represents a sophisticated bioconjugate molecule with the molecular formula C25H25I4N3O6S and a molecular weight of 1003.2 grams per mole [1]. The compound is catalogued under Chemical Abstracts Service number 149734-00-9 and PubChem Compound Identifier 168510633 [1]. The constitutional formula follows the International Union of Pure and Applied Chemistry nomenclature as (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid [1] [3].

The stereochemical configuration of this conjugate encompasses multiple chiral centers that define its three-dimensional architecture [1] [10]. The thyroxine moiety maintains the characteristic L-configuration at its α-carbon center, designated as (S)-configuration according to Cahn-Ingold-Prelog priority rules [8]. The biotin component contributes three contiguous stereocenters arranged in the specific all-cis configuration, denoted as (3aS,4S,6aR) [10] [32]. This precise stereochemical arrangement is essential for the biological recognition properties of both constituent molecules [11] [33].

The conjugation occurs through the formation of an amide linkage between the carboxyl group of biotin and the amino group of L-thyroxine, typically facilitated through carbodiimide-mediated coupling chemistry [3] [10]. This covalent connection preserves the stereochemical integrity of both components while creating a bifunctional molecular entity [10].

PropertyValue
Molecular FormulaC25H25I4N3O6S
Molecular Weight1003.2 g/mol
Constitutional Formula (IUPAC)(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
CAS Number149734-00-9
PubChem CID168510633
Stereochemical ConfigurationL-configuration at α-carbon of thyroxine; (3aS,4S,6aR) for biotin moiety
Chiral Centers4 chiral centers: α-carbon of thyroxine (S), three contiguous stereocenters in biotin (3aS,4S,6aR)

Electronic Structure and Bonding Characteristics

The electronic structure of Biotin-(L-Thyroxine) reflects the complex interplay between its constituent molecular components and their respective bonding characteristics [29] [32]. The biotin moiety features a distinctive ureido group (-N-CO-N-) that exhibits significant π-electron delocalization across the imidazolidone ring system [32] [33]. This delocalization creates a polarized electronic environment where the carbonyl carbon-oxygen bond demonstrates substantial ionic character, with partial negative charge localization at the ureido oxygen and partial positive charge distribution across the N1'-C2'-N3' bonding network [33] [35].

The tetrahydrothiophene ring of biotin contributes to the electronic structure through sulfur-nitrogen bonding interactions that participate in the delocalized π-electron system [32]. These interactions enhance the basicity and nucleophilicity of the nitrogen atoms within the ureido group, facilitating the formation of hydrogen bonds and contributing to the overall stability of the conjugate [32] [35].

The thyroxine component introduces four iodine atoms, each possessing the electronic configuration [Kr] 4d¹⁰ 5s² 5p⁵ [39]. These halogen substituents significantly influence the electronic distribution within the diphenyl ether backbone [36] [38]. The iodine atoms at positions 3,5,3',5' create electron-withdrawing effects that modify the aromatic ring electron density and contribute to the characteristic spectroscopic properties of the molecule [36] [40].

The covalent linkage between biotin and thyroxine occurs through an amide bond formation, creating a peptide-like connection that maintains the electronic integrity of both components [3] [10]. This bonding arrangement preserves the characteristic electronic properties of the biotin ureido group while maintaining the aromatic character of the thyroxine diphenyl ether system [10] [13].

Electronic Structure ComponentCharacteristics
Biotin Ureido GroupDelocalized π-electron system (-N-CO-N-)
Tetrahydrothiophene RingSulfur-nitrogen bonding interactions
Thyroxine Iodine AtomsElectron configuration [Kr] 4d¹⁰ 5s² 5p⁵
Amide LinkagePeptide-like covalent connection
Diphenyl Ether BackboneAromatic π-electron system with halogen substitution

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of Biotin-(L-Thyroxine) is characterized by robust stability under appropriate storage conditions and defined degradation pathways under stress conditions [14] [16]. Long-term stability studies demonstrate that the conjugate maintains structural integrity when stored at -70°C for periods exceeding three years [16]. The compound exhibits remarkable resilience to freeze-thaw cycling, remaining stable through four complete freeze-thaw cycles without significant degradation [16].

Temperature-dependent stability profiles reveal optimal preservation at storage temperatures ranging from -20°C to -70°C [7] [16]. The compound demonstrates acceptable short-term stability at 5°C for periods of 18-20 hours, making it suitable for routine laboratory handling [16]. Room temperature stability is limited, with degradation becoming apparent after 48 hours of exposure [16].

The primary degradation pathway involves deiodination of the thyroxine moiety, a process that occurs through sequential removal of iodine atoms from the aromatic rings [6] [8]. This degradation mechanism is particularly sensitive to light exposure and elevated temperatures [14] [17]. The secondary degradation pathway involves hydrolysis of the amide linkage connecting the biotin and thyroxine components [10]. This hydrolytic process is pH-dependent and accelerated under acidic or strongly alkaline conditions [15].

The biotin component exhibits intrinsic stability with a plasma half-life of 110 minutes when present in biological systems [18]. The ureido ring system demonstrates resistance to chemical degradation due to its resonance-stabilized structure [32] [33]. However, the sulfur-containing tetrahydrothiophene ring may undergo oxidation under harsh conditions [14].

ParameterValueReference
Thermal Stability (Storage)Stable at -70°C for >3 years [16]
Storage Temperature-20°C to -70°C [7]
Freeze-Thaw StabilityStable through 4 freeze-thaw cycles [16]
pH Stability RangePhysiological pH (7.0-7.4) [15]
Light SensitivityProtect from light [7]
Degradation Pathway (Primary)Deiodination of thyroxine moiety [6] [8]
Degradation Pathway (Secondary)Hydrolysis of amide linkage [10]
Half-life (Biotin component)110 minutes (plasma) [18]
Shelf Life12 months at -20°C [7]

Solubility Profiles Across Solvent Systems

The solubility characteristics of Biotin-(L-Thyroxine) reflect the amphiphilic nature of this bioconjugate, with distinct solubility behaviors observed across various solvent systems [7] [19] [20]. In aqueous environments, the compound exhibits limited solubility, being classified as sparingly soluble in pure water [19] [20]. Enhanced aqueous solubility can be achieved under alkaline conditions, where deprotonation of the carboxylic acid groups facilitates dissolution [19].

Dimethyl sulfoxide serves as the most effective solvent for this conjugate, achieving solubility concentrations of 100 milligrams per milliliter, equivalent to 89.58 millimolar concentration [7]. However, optimal dissolution requires ultrasonic treatment, and the hygroscopic nature of dimethyl sulfoxide significantly impacts solubility reproducibility [7]. Dimethylformamide provides moderate solubility at 25 milligrams per milliliter (22.40 millimolar), also requiring ultrasonic assistance for complete dissolution [7].

In physiological buffer systems, the maximum achievable solubility occurs in a 1:5 dimethyl sulfoxide to phosphate-buffered saline mixture, yielding concentrations up to 0.5 milligrams per milliliter [20]. This solubility profile necessitates pre-dissolution in dimethyl sulfoxide before dilution with aqueous buffers for biological applications [20]. The compound demonstrates enhanced solubility in methanol when combined with mineral acids or alkalis, while remaining essentially insoluble in ethanol under standard conditions [19].

The differential solubility behavior can be attributed to the contrasting properties of the constituent components [20] [21]. The biotin moiety contributes water-soluble characteristics through its polar ureido and carboxylic acid groups, while the thyroxine component imparts lipophilic properties due to its iodinated aromatic ring system [20] [21]. This amphiphilic character requires careful solvent selection for optimal dissolution and stability [7] [20].

Solvent SystemSolubilityNotesReference
WaterSparingly solubleRequires alkaline conditions for dissolution [19] [20]
Dimethyl Sulfoxide100 mg/mL (89.58 mM)Need ultrasonic treatment; hygroscopic dimethyl sulfoxide affects solubility [7]
Dimethylformamide25 mg/mL (22.40 mM)Requires ultrasonic treatment [7]
MethanolLimited solubilityEnhanced with mineral acids/alkalis [19]
EthanolInsolubleEnhanced with mineral acids/alkalis [19]
Dimethyl Sulfoxide:Phosphate-Buffered Saline (1:5)0.5 mg/mLMaximum aqueous buffer solubility [20]
Physiological Buffer (pH 7.2)Limited aqueous solubilityPre-dissolution in dimethyl sulfoxide recommended [20]

Spectroscopic Fingerprinting Techniques

The spectroscopic characterization of Biotin-(L-Thyroxine) employs multiple analytical techniques that provide comprehensive structural and electronic information [22] [25] [26]. Mass spectrometry using electrospray ionization serves as the primary technique for molecular weight confirmation, generating a characteristic molecular ion peak at mass-to-charge ratio 1003.2 [1] [3]. The fragmentation pattern reveals distinct signatures for both biotin and thyroxine components, enabling verification of conjugate formation and assessment of structural integrity [1] [4].

Proton nuclear magnetic resonance spectroscopy provides detailed structural information, with characteristic aromatic proton signals appearing in the 6.5-8.0 parts per million region corresponding to the thyroxine aromatic system [26]. The biotin component contributes distinctive ureido amide proton signals and aliphatic methylene proton patterns from the pentanoyl linker region [26]. These spectroscopic signatures serve as definitive markers for conjugation verification and structural confirmation [26].

Ultraviolet-visible spectroscopy reveals the characteristic absorption maximum at approximately 259 nanometers, primarily attributed to the thyroxine aromatic chromophore system [25] [26]. The biotin component contributes absorption features at shorter wavelengths, creating a composite spectrum that enables concentration determination and purity assessment [25] [26].

Infrared spectroscopy provides functional group identification through characteristic absorption bands [22]. The ureido carbonyl stretch appears around 1700 wavenumbers, while the amide linkage demonstrates absorption near 1650 wavenumbers [22]. Aromatic carbon-carbon stretching vibrations are observed around 1600 wavenumbers, confirming the presence of the thyroxine diphenyl ether system [22].

Liquid chromatography coupled with tandem mass spectrometry enables quantitative analysis in complex biological matrices [25]. Multiple reaction monitoring techniques utilize specific mass transitions, including the biotin-specific transition from mass-to-charge ratio 245 to 227, providing high selectivity and sensitivity for analytical applications [25].

Fluorescence spectroscopy applications focus on protein binding studies, particularly the characteristic quenching of streptavidin tryptophan fluorescence upon biotin binding [10] [13]. This technique enables real-time monitoring of binding interactions and affinity measurements [10] [13]. Circular dichroism spectroscopy has been employed for stereochemical discrimination, demonstrating differential binding affinities for different enantiomeric forms when interacting with chiral recognition systems such as β-cyclodextrin [11].

TechniqueKey FeaturesDiagnostic ValueReference
Mass Spectrometry (Electrospray Ionization)Molecular ion peak at m/z 1003.2; fragmentation pattern shows biotin and thyroxine componentsMolecular weight confirmation and purity assessment [1] [3] [4]
¹H Nuclear Magnetic ResonanceAromatic protons (6.5-8.0 ppm), biotin ureido amide protons, methylene protons of linkerStructural confirmation and conjugation verification [26]
Ultraviolet-Visible Spectroscopyλmax ~259 nm (thyroxine aromatic system), biotin contribution at lower wavelengthsChromophore identification and concentration determination [25] [26]
Infrared SpectroscopyC=O stretch (ureido): ~1700 cm⁻¹, amide linkage: ~1650 cm⁻¹, aromatic C=C: ~1600 cm⁻¹Functional group identification and bonding analysis [22]
Liquid Chromatography-Tandem Mass SpectrometryMultiple reaction monitoring for quantification; biotin transition 245/227Quantitative analysis in biological samples [25]
Fluorescence SpectroscopyQuenching of streptavidin fluorescence upon binding; tryptophan emission changesProtein binding studies and affinity measurements [10] [13]
Circular DichroismDifferential binding affinity for D vs L enantiomers with β-cyclodextrinStereochemical discrimination and enantiomeric analysis [11]

Biotinylation Strategies for Thyroxine Derivatives

Early work coupled the phenolic hydroxyl group of L-thyroxine to the primary amide of vitamin H through formation of an activated N-hydroxysuccinimide ester of N-acetyl-thyroxine, followed by nucleophilic substitution with N-(3-aminopropyl)biotin amide; the two-step sequence delivered the bifunctional conjugate in seventy-three percent isolated yield and preserved the tetra-iodinated chromophore required for spectrophotometric monitoring [1].
A second route employs temporary methyl-ester protection of the carboxyl group of L-thyroxine, acylation with N-methyliminodiacetic anhydride, and final activation with N-hydroxysuccinimide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide; this sequence proceeds in four steps, gives a cumulative chemical yield of sixty-four percent on gram scale, and furnishes the highly soluble biotin-hexanamide-thyroxine reagent used in enzyme labelling [2].
Patent literature describes spacer-extended constructs in which a linear or branched linker (five to fifty atoms, frequently a polyethylene glycol chain) is inserted between vitamin H and L-thyroxine before attachment to avidin-coated microparticles; the linker architecture maximises steric accessibility in heterogeneous assays and enables near-quantitative coupling under aqueous conditions [3].

RouteActivation chemistryKey reagents (full names)Isolated yield (%)Scale reported
N-acetyl-thyroxine pathwayN-hydroxysuccinimide ester formationN-hydroxysuccinimide, dicyclohexylcarbodiimide7325 mg [1]
Methyl-iminodiacetate pathwayIn-situ N-hydroxysuccinimide ester, water-soluble carbodiimide1-ethyl-3-(3-dimethylaminopropyl)carbodiimide64 (four steps)1 g [2]
Industrial linker pathwayCarbamate or amide formation on pre-functionalised linkerPolyethylene glycol diacid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide“Quantitative” (patent claim)≥100 mg [3]

Solid-Phase Conjugation Protocols

Biotin-(L-thyroxine) is captured with high affinity on tetrameric streptavidin but can be eluted under non-denaturing conditions when monomeric avidin media are used. The Thermo Fisher monomeric avidin agarose protocol achieves ten purification–regeneration cycles with only two-point-five percent loss of capacity per cycle while allowing elution with two millimolar free biotin at neutral acidity [4].
For irreversible immobilisation, streptavidin-grafted polystyrene beads described in United States Patent 2010-0075435 bind biotin-thyroxine conjugates with dissociation constants below ten-fifteen moles per litre, yielding stable tracer particles for competitive immunoassays [3].
Enzymatic reporters can be prepared in solution prior to attachment: conjugation of the N-hydroxysuccinimide-activated derivative to pig-heart malate dehydrogenase blocked ninety-seven percent of catalytic activity; subsequent binding of anti-thyroxine immunoglobulin G restored sixty-one percent of activity, providing an internal on–off switch for homogeneous assay formats [2].

Solid supportCapturing ligandReversibilityBinding capacity (nanomoles vitamin H per millilitre)Mild elution conditionReference
Agarose, immobilised monomeric avidinVitamin H pocket with micromolar affinityReversible180Two millimolar vitamin H, glycine buffer [4]
Carboxy-treated polystyrene beadsTetrameric streptavidinIrreversible220Not applicable [3]
Goat immunoglobulin G against L-thyroxine (solution phase)Paratope specific for iodothyroninesReversibleNot limiting in homogeneous formatCompetitive release by free hormone [2]

Chromatographic Purification Systems

Small-scale purification of synthetic intermediates is normally performed by reversed-phase high performance liquid chromatography on octadecyl-silica columns. A linear gradient from twenty to eighty percent methanol in water containing zero-point-one percent trifluoro-acetic acid gives a retention time of eleven-point-five minutes for biotin-hexanamide-thyroxine and recovers eighty-five percent of the injected mass [2].
At the protein conjugate stage, excess reagent is removed by size-exclusion dialysis against one-molar dipotassium hydrogen phosphate containing one millimolar sodium azide and one millimolar ethylenediaminetetra-acetic acid; equilibrium is reached within sixteen hours at four degrees Celsius, lowering the free derivative from thirty-two thousand to eighteen-thousand three-hundred micrograms per decilitre while retaining the conjugated species [2].
Affinity purification exploiting monomeric avidin significantly reduces process time: a one-millilitre resin bed binds biotin-thyroxine selectively, allowing complete desalting in less than ten minutes and quantitative recovery in two column volumes of eluent [4].

AnalyteColumn or matrixMobile phase / bufferProcessing timeRecovery (%)Reference
Biotin-hexanamide-thyroxineOctadecyl-silica, 150 × 4.6 mmTwenty–eighty percent methanol gradient, water with trifluoro-acetic acidFifteen minutes85 [2]
Conjugated malate dehydrogenaseDialysis tubing, ten kilodalton cut-offDipotassium hydrogen phosphate, sodium azide, ethylenediaminetetra-acetic acidSixteen hours92 [2]
Free derivative removalMonomeric avidin agarosePhosphate buffered saline, two millimolar vitamin H elutionTen minutes>98 [4]

Mass Spectrometric Validation Approaches

Electrospray ionisation coupled to high-resolution time-of-flight mass analysis verifies the elemental composition of biotin-(L-thyroxine). The positively charged molecular ion appears at a mass divided by charge ratio of one-thousand one-hundred sixteen-point-three, fully consistent with the calculated isotopic cluster for a tetra-iodinated molecule containing sulfur and four nitrogen atoms [5]. Fragmentation under collision-induced dissociation yields characteristic ions at mass divided by charge ratios of eight-hundred-forty (loss of biotin sulfone) and six-hundred-forty-six (successive loss of the linker), providing structural confirmation [5].
Liquid chromatography coupled to tandem mass spectrometry allows simultaneous quantification of residual free biotin to a detection limit of one nanogram per millilitre, avoiding signal suppression caused by endogenous vitamin H when the conjugate is employed in endocrine diagnostics [6].

Ion speciesCalculated mass divided by charge ratioObserved valueMass error (parts per million)Key fragment ions (mass divided by charge ratio)Reference
Protonated molecule1116.3201116.3181.8840, 646 [5]
Sodium adduct1138.3021138.2992.6Not applicable [5]

Industrial-Scale Production Challenges

Production beyond pilot scale is complicated by three intrinsic features of biotin-(L-thyroxine):

  • Very low aqueous solubility of tetra-iodinated thyroxine necessitates co-solvents such as dimethylformamide or dimethyl sulfoxide; careful solvent replacement through diafiltration is therefore mandatory to meet residual solvent guidelines [7].
  • Activated N-hydroxysuccinimide esters display limited hydrolytic stability, with half-lives of less than four hours at ambient humidity; continuous-feed reactors or in-situ activation directly upstream of the conjugation vessel minimise decomposition [8].
  • The extraordinarily high affinity of vitamin H for streptavidin generates analytical artefacts in immunoassays when traces of unbound conjugate remain; large-volume manufacturers are adopting monomeric avidin columns that allow reversible capture and stringent wash steps, reducing carry-over to below one part per billion [4] [9].

Process patents address additional hurdles such as uniform distribution of the conjugate on microparticle surfaces, maintenance of iodine valence state during spray-drying, and scalability of polyethylene glycol linkers that enhance water dispersibility without compromising avidin recognition [3] [7]. Current good manufacturing practice campaigns report kilogram-scale batches with overall yields exceeding fifty percent and purity above ninety-eight percent, sufficient for diagnostic reagent formulation [3].

XLogP3

5.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

1002.7643 g/mol

Monoisotopic Mass

1002.7643 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

Explore Compound Types